molecular formula C9H13NO2 B107525 p-HYDROXYNOREPHEDRINE CAS No. 552-85-2

p-HYDROXYNOREPHEDRINE

Cat. No. B107525
CAS RN: 552-85-2
M. Wt: 167.2 g/mol
InChI Key: JAYBQRKXEFDRER-UHFFFAOYSA-N
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Description

P-Hydroxynorephedrine (PHN), or 4-hydroxynorephedrine, is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . When it occurs as a metabolite of amphetamine, it is produced from both p-hydroxyamphetamine and norephedrine .


Synthesis Analysis

P-Hydroxynorephedrine is synthesized by coupling the aglycons to sulfuric acid by reaction with sulfur trioxide pyridine complex . It is a metabolite of amphetamine, produced from both p-hydroxyamphetamine and norephedrine .


Molecular Structure Analysis

The molecular formula of p-Hydroxynorephedrine is C9H13NO2 . It has a molar mass of 167.208 g·mol −1 . The structure includes a phenol group (hydroxy group attached to a benzene ring) and an amino group attached to a propyl group .


Chemical Reactions Analysis

As a metabolite of amphetamine, p-Hydroxynorephedrine is produced from both p-hydroxyamphetamine and norephedrine . The aromatic ring hydroxylation of the substituted amphetamines is mediated by CYP2D6 and dopamine β-hydroxylase .


Physical And Chemical Properties Analysis

P-Hydroxynorephedrine has a molar mass of 167.208 g·mol −1 . It has a molecular formula of C9H13NO2 . The compound is solid in form .

Scientific Research Applications

Brain Neurochemistry

p-Hydroxynorephedrine (PHN) has been a subject of study in neuropharmacology, particularly in its interactions with brain chemistry. Research has shown that PHN accumulates in brain tissue following administration of p-hydroxyamphetamine (POH), indicating a transformation process in the brain involving these compounds (Freeman & Sulser, 1974). Further studies highlighted the selective distribution of PHN in different areas of the rat brain, providing insights into the functioning of the noradrenergic system and its potential modulation by compounds like PHN (Cattabeni, Racagni, & Groppetti, 1974).

Metabolism and Physiological Effects

The role of PHN in the metabolism of amphetamines and its physiological effects have been a significant area of research. Studies have proposed that PHN, as a metabolite of amphetamine, might be responsible for certain tolerance phenomena observed with amphetamine usage. This has been investigated across different species, offering insights into the metabolic pathways and tolerance mechanisms (Sever, Caldwell, & Williams, 1976). Additionally, the role of PHN in tissue concentrations, particularly in the brain and heart, has been explored to understand the compound's impact on neurochemical and cardiac functions (Groppetti & Costa, 1969).

Biogenic Amine Transporters and Receptor Studies

Research has also been conducted on the interaction of PHN with biogenic amine transporters and various receptors. This includes studies exploring the effects of PHN and related compounds on noradrenergic neurons and the implications for neurotransmitter functions (Rothman et al., 2003). Such research contributes to a broader understanding of how PHN and related compounds influence central nervous system activities.

Cardiac Function and Imaging Studies

p-Hydroxynorephedrine has also been utilized in imaging studies to assess cardiac adrenergic neuronal function, particularly in the context of myocardial infarction. The use of carbon-11 hydroxyephedrine with positron emission tomography (PET) has been a notable application in this field, providing insights into the extent and reversibility of neuronal abnormalities in patients with acute myocardial infarction (Allman et al., 1993).

Safety And Hazards

There is limited information available on the safety and hazards of p-Hydroxynorephedrine. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBQRKXEFDRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902582
Record name p-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-HYDROXYNOREPHEDRINE

CAS RN

552-85-2
Record name p-Hydroxynorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
T Lewander - Acta Pharmacologica et Toxicologica, 1971 - Wiley Online Library
… p-hydroxynorephedrine-3H present in the tissues. In reserpine pretreated rats the amounts of p-hydroxynorephedrine… were reduced, indicating that p-hydroxynorephedrine is bound by a …
Number of citations: 46 onlinelibrary.wiley.com
RE Rangno, JS Kaufmann… - The Journal of …, 1973 - Am Soc Clin Investig
… tyramine: formation of p-hydroxynorephedrine from amphetamine in man. Clin. Pharmacol. … Liberation of p-hydroxynorephedrine from cat spleen by sympathetic nerve stimulation after …
Number of citations: 13 www.jci.org
T Lewander - Acta Pharmacologica et Toxicologica, 1971 - Wiley Online Library
… In a preliminary study (LEWANDER 1970) p-hydroxynorephedrine was found in … to p-hydroxynorephedrine in vivo and the relationship between the presence of p-hydroxynorephedrine …
Number of citations: 62 onlinelibrary.wiley.com
JJ Freeman, F Sulser - Neuropharmacology, 1974 - Elsevier
p-Hydroxynorephedrine (PHN) accumulated in brain tissue following the intraventricular administration of tracer amounts of (±)-p-hydroxyamphetamine (POH). Only small amounts of …
Number of citations: 18 www.sciencedirect.com
B Jänicke, T Heil, H Coper - Drug and alcohol dependence, 1989 - Elsevier
… Concentration of p-hydroxynorephedrine in rat brain after application of 5 mg/kg per day of d-… Concentration of p-hydroxynorephedrine in rat, brain after oral application of 5 mg/kg per …
Number of citations: 2 www.sciencedirect.com
RJ Hitzemann, HH Loh - European Journal of Pharmacology, 1974 - Elsevier
… Brodie, BB, AK Cho and GL Gessa, 1970, Possible role of p-hydroxynorephedrine in the depletion of norepinephrine induced by d-amphetamine and in tolerance to this drug, in: …
Number of citations: 9 www.sciencedirect.com
Y Arai, S KyungKim, H Kinemuchi, T Tadano… - Neurochemistry …, 1990 - Elsevier
The present study was carried out mainly to clarify whether the two amphetamine metabolites, p-hydroxyamphetamine (P-OHA) and p-hydroxynorephedrine (p-OHN) are taken up by …
Number of citations: 7 www.sciencedirect.com
M Goldstein, B Anagnoste - Biochimica et Biophysica Acta (BBA)-General …, 1965 - Elsevier
… is converted to (+)-p-hydroxynorephedrine demonstrates that not all in vitro substrates foi … The finding that (+)-p-hydroxynorephedrine remains in the heart for a considerably longer …
Number of citations: 119 www.sciencedirect.com
F Cattabeni, G Racagni, A Groppetti - Frontiers in Catecholamine Research, 1973 - Elsevier
… This chapter discusses the selective distribution of p-hydroxynorephedrine in different rat brain areas. The mechanisms proposed for the explanation of the various effects elicited by d-…
Number of citations: 6 www.sciencedirect.com
N Tanaka, T Tamai, H Mukaiyama… - Journal of medicinal …, 2003 - ACS Publications
This report proposes a β 3 -adrenoceptor (AR) selective agonist, 2-[2-chloro-4-(2-{[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)phenoxy]acetic acid (1a), as a …
Number of citations: 37 pubs.acs.org

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